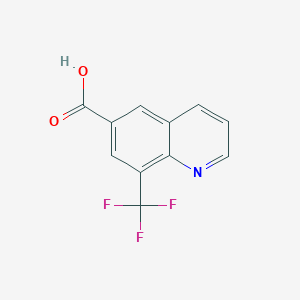

![molecular formula C21H17N5O3S B2397990 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941986-45-4](/img/structure/B2397990.png)

4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

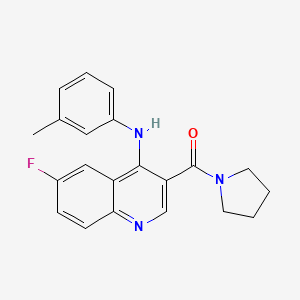

The compound “4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide” is a complex organic molecule. It contains a thiazolo[4,5-d]pyridazine core, which is a bicyclic system containing a thiazole ring fused with a pyridazine ring . This core is substituted with various functional groups, including a phenyl ring, a methyl group, an acetamido group, and a benzamide group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolo[4,5-d]pyridazine core, along with the attached functional groups. The presence of these groups would likely influence the compound’s reactivity and properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Anti-Inflammatory Activity : The compound's synthesis involves the reaction of corresponding hydrazones with chloro acetyl chloride. Compounds in this category have been tested for anti-inflammatory activity, comparing their efficacy and side effects with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Antiproliferative Activity : Another study describes the synthesis of triazolo[4,3-b]pyridazin-6-yloxy derivatives of the compound, which showed inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).

Antioxidant Studies : New derivatives of the compound were synthesized and found to possess moderate to significant radical scavenging activity. These compounds could be used as a template for future development of biologically active compounds (Ahmad et al., 2012).

Antibacterial and Antifungal Activities : Derivatives of the compound were synthesized and evaluated for their antibacterial and antifungal properties against various microorganisms (Patel & Patel, 2015).

Docking Studies on Anticancer Derivatives : In a recent study, derivatives of the compound were designed and synthesized, showing high activity against breast cancer cell lines. The study also included molecular docking and binding energy analyses (Abd El Ghani et al., 2022).

Structural and Theoretical Studies

Structural Analysis and DFT Calculations : The structure of a pyridazine analog of the compound was analyzed using spectroscopic techniques and X-ray crystallography. Density functional theory (DFT) calculations were performed to understand the compound's properties (Sallam et al., 2021).

Synthesis and Structure-Activity Relationship : The synthesis and cardiotonic activities of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, structurally related to the compound, were studied to understand the structure-activity relationships (Wang et al., 2008).

Eigenschaften

IUPAC Name |

4-[[2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-12-23-18-19(30-12)17(13-5-3-2-4-6-13)25-26(21(18)29)11-16(27)24-15-9-7-14(8-10-15)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMNDOWDYXNCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)

![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

carboxamide](/img/structure/B2397910.png)

![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)